3-Cyclopropyl-3-methylbutan-1-ol
Overview
Description
3-Cyclopropyl-3-methylbutan-1-ol is an organic compound with the molecular formula C8H16O. It is a primary alcohol characterized by a cyclopropyl group and a methyl group attached to the same carbon atom. This compound is of interest in various fields due to its unique structure and reactivity.
Mechanism of Action
Target of Action
It’s structurally similar to 3-methylbutan-1-ol (also known as isoamyl alcohol), which has been reported to interact with renin . Renin is an enzyme that participates in the body’s renin-angiotensin system (RAS) that mediates extracellular volume (i.e., that of the blood plasma, lymph and interstitial fluid), and arterial vasoconstriction. Thus, it indirectly influences blood pressure.
Mode of Action
Similar compounds like 3-methylbutan-1-ol are known to undergo oxidation to form carboxylic acids . This process involves the conversion of the alcohol group (-OH) to a carbonyl group (=O), resulting in a change in the compound’s reactivity and interactions with its targets.
Biochemical Pathways
It’s structurally similar to 3-methylbutan-1-ol, which is known to be involved in the production of biofuels . It undergoes initial low-temperature oxidation chemistry, which could potentially affect various metabolic pathways.
Pharmacokinetics
The structurally similar compound, 3-methylbutan-1-ol, has been reported to have certain pharmacokinetic properties . . These properties can significantly impact the bioavailability of the compound.
Result of Action
The oxidation of similar compounds like 3-methylbutan-1-ol results in the formation of carboxylic acids . This transformation can lead to changes in the compound’s reactivity and interactions with its targets, potentially affecting cellular processes.
Action Environment
For instance, the oxidation of 3-Methylbutan-1-ol, a similar compound, is known to occur at low temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired alcohol. Another method includes the Grignard reaction, where cyclopropylmethyl magnesium bromide reacts with formaldehyde, followed by hydrolysis to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Cyclopropylmethyl ketone or cyclopropylacetic acid.
Reduction: 3-Cyclopropyl-3-methylbutane.
Substitution: 3-Cyclopropyl-3-methylbutyl chloride or bromide.
Scientific Research Applications
3-Cyclopropyl-3-methylbutan-1-ol is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studying the effects of cyclopropyl-containing compounds on biological systems.
Medicine: Investigating potential therapeutic applications due to its unique structure.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutan-1-ol: A structurally similar compound with a methyl group instead of a cyclopropyl group.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the additional methyl group.
Uniqueness
3-Cyclopropyl-3-methylbutan-1-ol is unique due to the presence of both a cyclopropyl and a methyl group on the same carbon atom, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
3-cyclopropyl-3-methylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2,5-6-9)7-3-4-7/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNWKXRNTVNODK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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